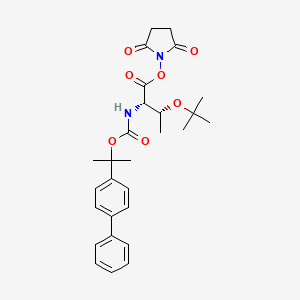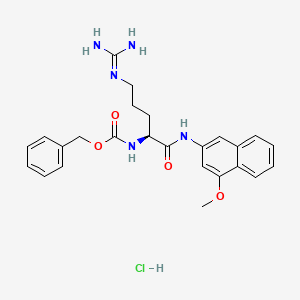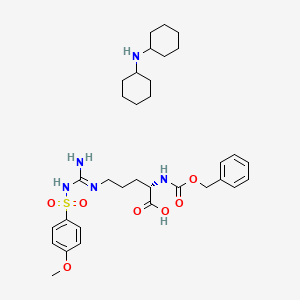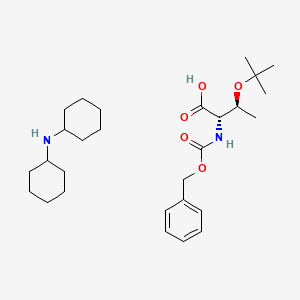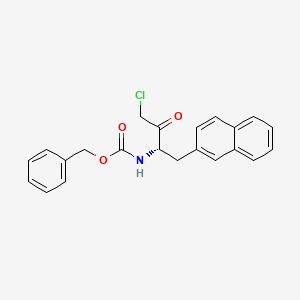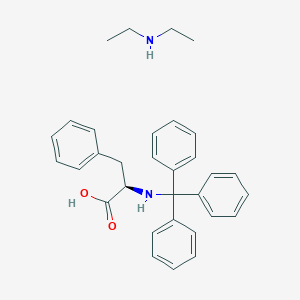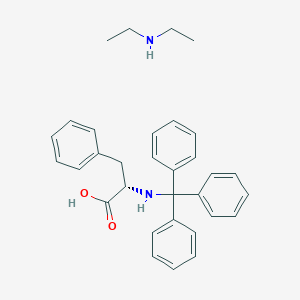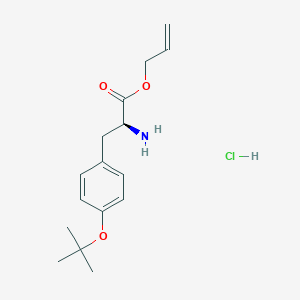
H-Tyr(tbu)-allyl ester hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Tyr(tbu)-allyl ester hcl is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of tyrosine, an amino acid that is essential for the synthesis of proteins. H-Tyr(tbu)-allyl ester hcl is synthesized by the reaction of tyrosine with allyl alcohol and a strong acid catalyst.
科学研究应用
H-Tyr(tbu)-allyl ester hcl has several potential applications in scientific research. One of the primary applications is in the field of peptide synthesis. H-Tyr(tbu)-allyl ester hcl is used as a protecting group for tyrosine in peptide synthesis. It is also used in the synthesis of cyclic peptides and peptidomimetics.
作用机制
Target of Action
H-Tyr(tbu)-allyl ester hcl is primarily used in the field of peptide synthesis . The compound’s primary targets are amino acids and peptides, where it serves as a protecting group .
Mode of Action
The compound interacts with its targets by attaching to the amino group of amino acids and peptides, thereby protecting these groups from unwanted reactions during peptide synthesis . This interaction results in the formation of a tert-butoxycarbonyl (Boc) group, which can be selectively deprotected using hydrogen chloride in anhydrous dioxane solution .
Biochemical Pathways
The biochemical pathway primarily affected by H-Tyr(tbu)-allyl ester hcl is peptide synthesis. The compound’s role as a protecting group allows for the selective synthesis of peptides without unwanted side reactions .
Pharmacokinetics
Its impact on bioavailability would be indirect, as it influences the structure of the synthesized peptides .
Result of Action
The molecular effect of H-Tyr(tbu)-allyl ester hcl’s action is the protection of amino groups in amino acids and peptides, allowing for selective reactions during peptide synthesis . On a cellular level, this can influence the function of the synthesized peptides, depending on the specific sequence and structure of the peptide.
Action Environment
The action of H-Tyr(tbu)-allyl ester hcl can be influenced by environmental factors such as temperature and pH. For example, the deprotection of the Boc group is performed at room temperature . Additionally, the stability of the compound and its efficacy as a protecting group can be influenced by the solvent used, with anhydrous dioxane being commonly used for the deprotection process .
实验室实验的优点和局限性
One of the primary advantages of using H-Tyr(tbu)-allyl ester hcl as a protecting group is that it is stable under a wide range of reaction conditions. It is also easily removed using mild conditions, which minimizes the risk of damaging the peptide during the deprotection step. However, one limitation of using H-Tyr(tbu)-allyl ester hcl is that it can be difficult to synthesize in large quantities due to its low yield.
未来方向
There are several future directions for research involving H-Tyr(tbu)-allyl ester hcl. One potential direction is the development of new protecting groups that are more efficient and easier to synthesize. Another direction is the synthesis of larger peptides and proteins using H-Tyr(tbu)-allyl ester hcl as a protecting group. Additionally, the use of H-Tyr(tbu)-allyl ester hcl in the synthesis of peptidomimetics and cyclic peptides could lead to the development of new drugs and therapeutics.
合成方法
H-Tyr(tbu)-allyl ester hcl is synthesized by the reaction of tyrosine with allyl alcohol and a strong acid catalyst. The reaction takes place in a solvent such as methanol or ethanol. The reaction mixture is then purified by column chromatography to obtain the pure compound. The yield of the synthesis reaction is typically around 50-60%.
属性
IUPAC Name |
prop-2-enyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOSDWVNYYLBH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

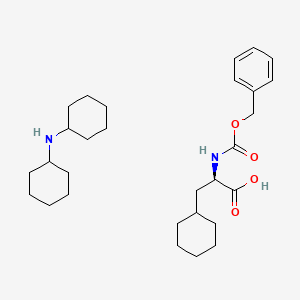
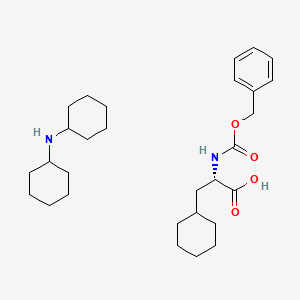
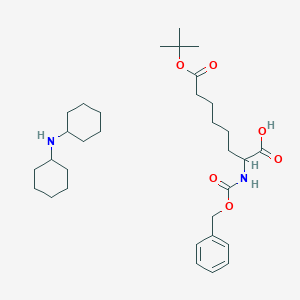
![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)
